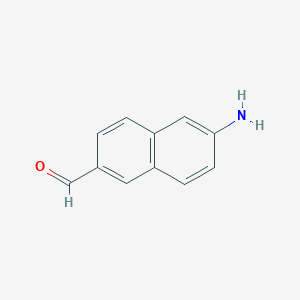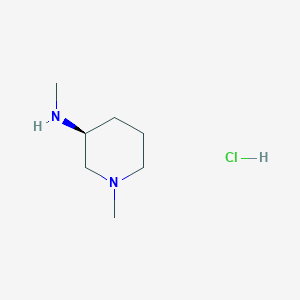
6-Amino-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-naphthaldehyde can be achieved through several methods. One common approach involves the direct amination of 2-naphthaldehyde. This can be done using ammonia or other aminating agents under controlled conditions. Another method involves the reduction of 6-nitro-2-naphthaldehyde, which can be synthesized from 2-naphthaldehyde through nitration followed by reduction.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic processes to ensure high yield and purity. For instance, the Ullmann reaction, which involves copper-catalyzed coupling, is a preferred method due to its efficiency and cost-effectiveness . This method typically uses copper catalysts such as CuI or CuSO4•5H2O in combination with ligands like L-proline and reducing agents like Na-ascorbate .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products:
Oxidation: 6-Amino-2-naphthoic acid.
Reduction: 6-Amino-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in developing drugs with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . These interactions can affect molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxyl group instead of an amino group.
6-Amino-2-naphthol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 6-Amino-2-naphthaldehyde is unique due to the presence of both an amino and an aldehyde group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form Schiff bases makes it particularly valuable in the synthesis of complex organic molecules and in various biological applications .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
6-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H,12H2 |
Clave InChI |
LGFHVYAHARQQAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N)C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)






![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)


